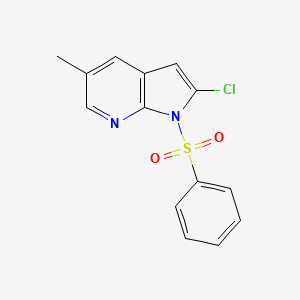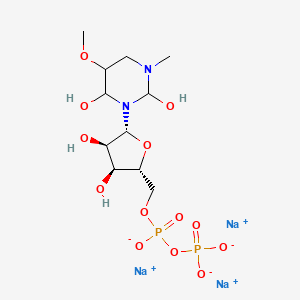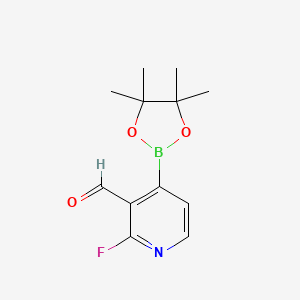
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde
Descripción general
Descripción
“2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde” is a chemical compound with the molecular formula C12H17BFNO2 . It’s an important boric acid derivative .
Synthesis Analysis
The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis
The molecular weight of the compound is 237.08 g/mol . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count .Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-Fluoro-4-bromobiphenyl, a molecule structurally related to the compound of interest, has been the subject of research for its practical synthesis as a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials. The synthesis process has been optimized to overcome challenges associated with high costs and the use of toxic substances. This highlights the importance of developing efficient synthesis methods for related fluorinated compounds, including 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde, in the pharmaceutical industry (Qiu et al., 2009).
Fluorine Chemistry in Medicine
The role of fluorine chemistry in medicine has been extensively studied, especially in the context of cancer treatment. Fluorinated pyrimidines, such as 5-Fluorouracil, have been crucial in treating millions of cancer patients annually. The review covers advancements in the synthesis of these compounds, including the incorporation of radioactive and stable isotopes, to better understand their metabolism and biodistribution. This research underscores the broader relevance of fluorinated compounds in medical research, with potential implications for the use of this compound in similar contexts (Gmeiner, 2020).
Fluorinated Liquid Crystals
Research on fluorinated liquid crystals highlights the unique properties conferred by fluorine atoms in organic compounds. Fluorinated compounds are known for their remarkable modification of physical properties such as melting point, mesophase morphology, and transition temperatures. This research is crucial for applications ranging from displays to advanced materials, indicating potential areas of application for structurally related compounds like this compound (Hird, 2007).
Fluorinated Chemosensors
The development of chemosensors based on fluorinated compounds is a significant area of research. These sensors, designed for detecting various analytes, leverage the high selectivity and sensitivity conferred by the fluorinated components. The research in this field opens doors for applications in environmental monitoring, healthcare, and industrial processes, suggesting potential avenues for the application of this compound in sensor technologies (Roy, 2021).
Direcciones Futuras
Boronic acid pinacol ester compounds like this have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They are also important nucleophiles in the Suzuki reaction . Fluorine-containing compounds are also widely used in medicine . Therefore, the future research directions could include exploring its potential applications in these areas.
Mecanismo De Acción
Target of Action
Boronic acid pinacol ester compounds, to which this compound belongs, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Mode of Action
The compound’s mode of action is primarily through its role as a reaction intermediate in organic synthesis . It participates in reactions as a nucleophile, contributing to the formation of new bonds . The presence of the fluorine atom, due to its high electronegativity, enhances the affinity to carbon, thus influencing the compound’s reactivity .
Biochemical Pathways
The compound is involved in various biochemical pathways, particularly in carbon-carbon coupling and carbon heterocoupling reactions . These reactions are fundamental to the synthesis of a wide range of organic compounds.
Pharmacokinetics
The compound’s stability and reactivity can be influenced by its boronic acid pinacol ester structure and the presence of the fluorine atom .
Result of Action
The result of the compound’s action is the formation of new organic compounds through carbon-carbon coupling and carbon heterocoupling reactions . This makes it a valuable tool in the field of organic synthesis.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is stable to water and air, making it suitable for use in a variety of reaction conditions . Additionally, the presence of the fluorine atom can enhance the compound’s stability and reactivity .
Propiedades
IUPAC Name |
2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO3/c1-11(2)12(3,4)18-13(17-11)9-5-6-15-10(14)8(9)7-16/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIMUVQMNSRMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678184 | |
| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310384-06-5 | |
| Record name | 3-Pyridinecarboxaldehyde, 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[d]thiazole-4-carbaldehyde](/img/structure/B595210.png)
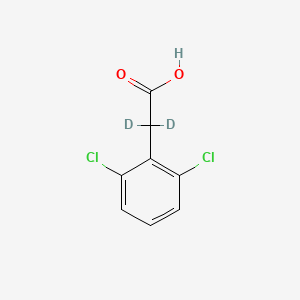
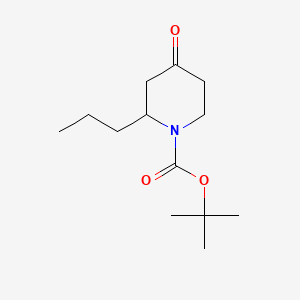
![(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)acetonitrile](/img/structure/B595214.png)
![1'-(Piperidin-4-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B595217.png)
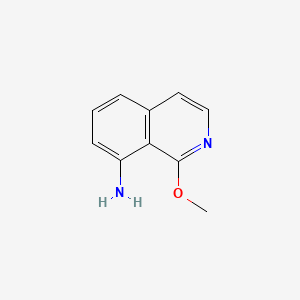

![6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B595222.png)

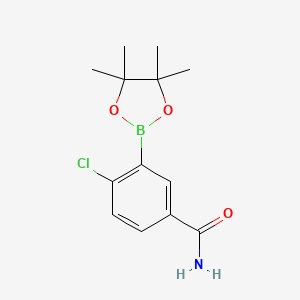
![3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B595227.png)
![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol](/img/structure/B595228.png)
